CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of peptide sequences often involves sophisticated techniques to ensure specificity and efficiency. For instance, "click" chemistry has been utilized as a route to cyclic tetrapeptide analogues, demonstrating the utility of Cu(I)-catalyzed alkyne-azide coupling in peptide synthesis (Bock et al., 2006). Similarly, solid-phase protocols have been employed for the synthesis of polycyclic peptide ionophores, highlighting the versatility of peptide synthesis methods (Crusi et al., 1995).

Molecular Structure Analysis

The molecular structure of peptides is crucial for understanding their function and interaction mechanisms. NMR and theoretical energy calculations have been used for conformation characterization, as seen in the study of cyclopentapeptides (Khaled et al., 2009). These techniques provide insight into the peptide bonds and hydrogen bonding patterns, which are essential for the peptide's biological activity.

Chemical Reactions and Properties

Peptides can undergo various chemical reactions, influencing their structure and function. For example, the formation of 1-3 disulfide bonds in synthetic nonapeptides has been demonstrated, which can affect the peptide's conformation and activity (Pramanik et al., 1988). Understanding these chemical properties is vital for peptide design and application in scientific research.

Physical Properties Analysis

The physical properties of peptides, such as solubility, stability, and conformation, play a significant role in their biological functions. Studies have shown that peptide ionophores possess a relatively flexible structure due to their high glycine content, affecting their complexation behavior with cations (Crusi et al., 1995). Additionally, the synthesis of cyclopeptides containing sugar amino acids has contributed to the development of novel structures and enhanced understanding of peptide properties (Stöckle et al., 2002).

Chemical Properties Analysis

The chemical properties of peptides, including their reactivity and binding affinity, are critical for their biological applications. The study of metallocyclopeptide complexes has revealed the stereochemical preferences of metal ions in peptide complexes, offering insights into the design of cyclic peptides for binding metal centers (Nivorozhkin et al., 2000).

Wissenschaftliche Forschungsanwendungen

Angiotensin-Converting Enzyme (ACE) Inhibition

Peptides derived from natural sources, such as ovotransferrin, have been identified for their potential to inhibit ACE activity, a key target in managing hypertension. For example, a peptide derived from hen ovotransferrin showed concentration-dependent inhibition of ACE activity, suggesting its potential as a pro-drug for hypertension management (Lee et al., 2020).

Amino Acids Profile in Beverages

The profile of amino acids, including sequences similar to the one of interest, has been analyzed in various beverages. Such studies provide insights into the nutritional and functional properties of these compounds in food and drink (Aquino et al., 2008).

Bioactive Peptides in Cheeselike Systems

Investigations into ovine and caprine cheeselike systems have revealed the presence of bioactive peptides with ACE-inhibitory or antioxidant activities. These findings highlight the diverse functional roles of peptides in food systems and their potential health benefits (Silva et al., 2006).

Venom Toxins

Studies on the venom of Centruroides sculpturatus Ewing have identified potent toxins comprised of amino acid sequences. Such research not only advances our understanding of venom components but also contributes to the development of new therapeutic agents (Pete et al., 2009).

Myofibrillar Proteolysis

Research on the effects of amino acids on myofibrillar proteolysis in chicks has provided insights into how certain amino acids can suppress proteolysis, a process relevant to muscle wasting conditions (Nakashima et al., 2006).

Wirkmechanismus

Target of Action

The primary target of the peptide CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY is the nuclear transport machinery of the cell . This peptide is a homolog of the SV40 T-antigen , which is known to interact with the nuclear pore complex, a large protein assembly that spans the nuclear envelope and regulates the transport of molecules between the nucleus and the cytoplasm.

Mode of Action

The peptide interacts with its target by mimicking the nuclear localization signals (NLS) found in many proteins that are transported into the nucleus . These signals are recognized by importin proteins, which mediate the transport of the peptide across the nuclear envelope. The peptide’s sequence contains several positively charged lysine (Lys) residues, which are critical for this interaction.

Result of Action

The peptide’s ability to induce nuclear transport suggests that it could influence the localization and function of proteins within the cell . Depending on the proteins affected, this could have a wide range of effects on cellular processes, from gene expression to cell signaling.

Biochemische Analyse

Cellular Effects

The peptide CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY has been shown to influence cellular function by inducing nuclear transport This suggests that it may play a role in cellular processes such as cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to induce nuclear transport , which suggests that it may interact with biomolecules in the nucleus and potentially influence gene expression

Eigenschaften

| { "Design of the Synthesis Pathway": "The compound CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY can be synthesized using solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Cys(Trt)-OH", "Fmoc-Gly-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Pro-OH", "Fmoc-Lys(Boc)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Val-OH", "Fmoc-Gly-OH", "HBTU", "DIPEA", "DMF", "DCM", "TFA", "EDT", "DIEA", "Acetonitrile", "Methanol", "Dichloromethane", "Dimethylformamide" ], "Reaction": [ "1. Deprotection of Fmoc group from Fmoc-Cys(Trt)-OH using 20% piperidine in DMF", "2. Coupling of Fmoc-Cys(Trt)-OH with Fmoc-Gly-OH using HBTU/DIPEA in DMF", "3. Deprotection of Fmoc group from Fmoc-Gly-OH using 20% piperidine in DMF", "4. Coupling of Fmoc-Gly-OH with Fmoc-Tyr(tBu)-OH using HBTU/DIPEA in DMF", "5. Deprotection of Fmoc group from Fmoc-Tyr(tBu)-OH using 20% piperidine in DMF", "6. Coupling of Fmoc-Tyr(tBu)-OH with Fmoc-Pro-OH using HBTU/DIPEA in DMF", "7. Deprotection of Fmoc group from Fmoc-Pro-OH using 20% piperidine in DMF", "8. Coupling of Fmoc-Pro-OH with Fmoc-Lys(Boc)-OH using HBTU/DIPEA in DMF", "9. Deprotection of Boc group from Fmoc-Lys(Boc)-OH using TFA/EDT/DIEA in DCM", "10. Coupling of Fmoc-Lys-OH with Fmoc-Lys(Boc)-OH using HBTU/DIPEA in DMF", "11. Deprotection of Boc group from Fmoc-Lys(Boc)-OH using TFA/EDT/DIEA in DCM", "12. Coupling of Fmoc-Lys-OH with Fmoc-Arg(Pbf)-OH using HBTU/DIPEA in DMF", "13. Deprotection of Pbf group from Fmoc-Arg(Pbf)-OH using TFA/EDT/DIEA in DCM", "14. Coupling of Fmoc-Arg-OH with Fmoc-Val-OH using HBTU/DIPEA in DMF", "15. Deprotection of Fmoc group from Fmoc-Val-OH using 20% piperidine in DMF", "16. Coupling of Fmoc-Val-OH with Fmoc-Gly-OH using HBTU/DIPEA in DMF", "17. Deprotection of Fmoc group from Fmoc-Gly-OH using 20% piperidine in DMF", "18. Coupling of Fmoc-Gly-OH with Fmoc-Gly-OH using HBTU/DIPEA in DMF", "19. Cleavage of the peptide from the resin using TFA/EDT/DIEA", "20. Purification of the crude peptide using HPLC", "21. Characterization of the final product using mass spectrometry and NMR spectroscopy" ] } | |

CAS-Nummer |

104914-40-1 |

Molekularformel |

C60H104N20O15S |

Molekulargewicht |

1377.66 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

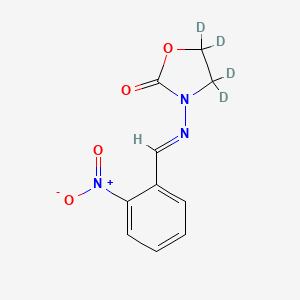

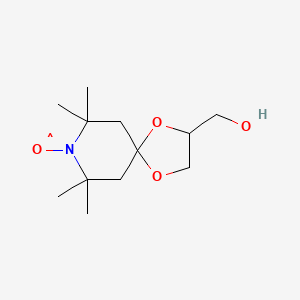

![2-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid](/img/structure/B1141374.png)